2-(Hydroxymethyl)anthraquinone
Overview
Description
2-(Hydroxymethyl)anthraquinone, also known as 2-Hydroxymethyl-9,10-anthracenedione, is an anthraquinone derivative with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound is known for its broad-spectrum anti-inflammatory effects and is found in various medicinal plants .
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)anthraquinone (HMA) is the Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway . TLR4 is a protein that plays a vital role in the immune system, particularly in the recognition of pathogens and the initiation of inflammatory responses .
Mode of Action
HMA interacts with its target, TLR4, and inhibits the activation of the NF-κB signaling pathway . This interaction results in a decrease in the production of inflammatory cytokines, such as TGF-β1, TNF-α, IL-6, and IL-1β . The inhibition of these cytokines reduces inflammation and oxidative stress .
Biochemical Pathways
HMA affects the TLR4-NF-κB pathway, which is crucial in the inflammatory response . By inhibiting the activation of this pathway, HMA reduces the production of inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating inflammation and oxidative stress .
Result of Action
The action of HMA leads to a significant reduction in inflammation and oxidative stress . It has been shown to attenuate lipopolysaccharide (LPS)-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . Additionally, HMA has demonstrated antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of ALI mice .
Action Environment
The action of HMA can be influenced by various environmental factors. For instance, the presence of light is necessary for HMA to act as a photoremovable protecting group (PRPG), allowing it to chemically cage certain compounds . .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)anthraquinone interacts with various biomolecules in biochemical reactions. It is known to chemically cage sex pheromones, such as (Z)-11-hexadecen-1-ol, a sex pheromone of Chilo infuscatellussnellen . The nature of these interactions is primarily through the photoremovable protecting group (PRPG) property of this compound .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an anti-inflammatory agent . It has been reported to attenuate lipopolysaccharide-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . It also influences cell function by impacting cell signaling pathways, specifically the TLR4-NF-κB pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to suppress the production of NO, TGF-β1, TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated RAW 264.7 macrophage cells . Furthermore, it antagonizes TLR4 expression and the activation of NF-κB, thereby mediating its protective effects on lipopolysaccharide-induced inflammation .
Temporal Effects in Laboratory Settings
It has been reported to show significant antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of acute lung injury mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: One classical approach to synthesize anthraquinone derivatives, including 2-(Hydroxymethyl)anthraquinone, involves the intramolecular cyclization of 2-(4-alkylbenzoyl)benzoic acid derivatives in pyrophosphoryl chloride . This method allows the formation of the anthraquinone ring structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of organic synthesis techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to an aldehyde.
Reduction: The carbonyl groups of the anthraquinone can be reduced under specific conditions.
Photoredox Reactions: This compound can undergo excited state intramolecular redox reactions, where the benzylic alcohol is oxidized, and the anthraquinone carbonyl groups are reduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Photoredox Reactions: These reactions typically occur in aqueous solutions under light irradiation.
Major Products:
Oxidation: Formation of the corresponding aldehyde.
Reduction: Formation of the corresponding alcohol or hydroquinone.
Photoredox Reactions: Formation of oxidized and reduced products simultaneously.
Scientific Research Applications
2-(Hydroxymethyl)anthraquinone has several scientific research applications:
Comparison with Similar Compounds
2-(Hydroxymethyl)anthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific anti-inflammatory and antioxidative properties, as well as its ability to undergo photoredox reactions, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
2-(hydroxymethyl)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKHAJGLEVKEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169278 | |
Record name | 2-(Hydroxymethyl)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17241-59-7 | |
Record name | 2-(Hydroxymethyl)anthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hydroxymethyl)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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